molecular formula C10H16F2N2O B1490682 (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1315691-41-8

(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1490682
CAS RN: 1315691-41-8
M. Wt: 218.24 g/mol
InChI Key: JWCFDVJHTXRNMW-UHFFFAOYSA-N
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Description

“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a chemical compound. It has been studied for its potential use as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of drugs that are used to treat type 2 diabetes .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The major route of metabolism was due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H16F2N2O. Its molecular weight is 218.24 g/mol.


Chemical Reactions Analysis

The major route of metabolism of “this compound” is due to hydroxylation at the 5’ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 218.24 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring, a component related to the structure of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, is extensively utilized in medicinal chemistry for the development of compounds aimed at treating human diseases. This interest is attributed to several factors, such as the ability to explore pharmacophore space due to sp^3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring. This review highlights the role of the pyrrolidine ring and its derivatives in drug discovery, underlining the importance of stereochemistry and spatial orientation of substituents in achieving diverse biological profiles for drug candidates. The versatility of the pyrrolidine scaffold in drug design is showcased, emphasizing its potential in the synthesis of biologically active compounds with target selectivity (Li Petri et al., 2021).

Environmental Impact and Degradation of Fluorinated Compounds

Research on per- and polyfluoroalkyl substances (PFASs), which share structural similarities with this compound, has shed light on their occurrence, environmental fate, and the factors affecting their presence in landfills. PFASs, due to their persistent nature, pose significant environmental challenges. Studies have documented the abundance of perfluoroalkyl acids in landfill leachates, indicating their mobility and the industrial shift towards shorter-chain compounds. This review provides insights into the biodegradation processes within landfills that impact PFASs, suggesting a need for comprehensive evaluation of PFAS precursors and degradation products to understand their overall environmental fate (Hamid et al., 2018).

Methanotrophs: Biotechnological Applications

Methanotrophs, bacteria that utilize methane as their carbon source, present a wide array of biotechnological applications. This review explores the potential of methanotrophs in producing valuable products such as single-cell protein, biopolymers, and lipids from methane, highlighting the sustainable aspect of using a greenhouse gas as a resource. The versatility of methanotrophs in generating diverse compounds and their role in bioremediation, chemical transformation, and biosensors, underscores their significance in environmental technology and biopolymer production, including compounds potentially related to this compound derivatives (Strong et al., 2015).

Surfactant Chemistry of Pyrrolidone Derivatives

Pyrrolidone and its derivatives play a critical role in surfactant chemistry. This review delves into the surface-active properties of N-alkylated pyrrolidones, their synergistic interactions with anionic surfactants, and their potential for enhancing the performance of various surfactant structures. The discussion on the versatility of pyrrolidone in improving water solubility, compatibility, and solvency, while reducing toxicity, offers insights into the application of pyrrolidone-based surfactants in industrial and research contexts, relevant to the chemistry of this compound (Login, 1995).

Mechanism of Action

Target of Action

The primary target of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin synthesis and release, and decreased glucagon release . This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV by this compound affects the glucose-insulin homeostasis pathway . By prolonging the action of incretin hormones, it promotes insulin release and inhibits glucagon release, thereby reducing blood glucose levels .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans, and in the feces of rats . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and carbamoyl glucuronidation .

Result of Action

The result of the action of this compound is a decrease in blood glucose levels . This is achieved through the increased synthesis and release of insulin, and decreased release of glucagon, brought about by the prolonged action of incretin hormones .

Future Directions

“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” has been studied as a DPP-IV inhibitor for the treatment of type 2 diabetes . It has progressed to phase 3 for the treatment of type 2 diabetes . Future research may focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.

Biochemical Analysis

Biochemical Properties

(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase IV. This enzyme is involved in the degradation of incretin hormones, which are important for regulating insulin secretion. By inhibiting dipeptidyl peptidase IV, this compound helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving glucose homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting dipeptidyl peptidase IV, this compound enhances the insulinotropic effects of incretin hormones, leading to improved glucose uptake and metabolism in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dipeptidyl peptidase IV. This binding inhibits the enzyme’s activity, preventing the degradation of incretin hormones. Additionally, this compound may influence other molecular pathways by interacting with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, with maximal plasma concentrations achieved within one hour after administration. Over time, the compound undergoes metabolism and degradation, with its effects diminishing as it is cleared from the system. Long-term studies have shown that the compound remains effective in modulating glucose homeostasis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits dipeptidyl peptidase IV and improves glucose homeostasis. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. The major route of metabolism involves hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 isoforms CYP2D6 and CYP3A4. Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and conjugation with creatinine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is rapidly absorbed and distributed throughout the body, with maximal plasma concentrations achieved within one hour. It is primarily excreted through the urine and feces .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions can affect the compound’s activity and function within the cell .

properties

IUPAC Name

(3,3-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)3-1-5-14(7-10)9(15)8-2-4-13-6-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCFDVJHTXRNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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